molecular formula C13H24N2O2 B14282449 1,3-DI-Tert-butyl-5,5-dimethylimidazolidine-2,4-dione CAS No. 141312-47-2

1,3-DI-Tert-butyl-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B14282449
CAS No.: 141312-47-2
M. Wt: 240.34 g/mol
InChI Key: OYGMPWOFFSERLL-UHFFFAOYSA-N
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Description

1,3-DI-Tert-butyl-5,5-dimethylimidazolidine-2,4-dione is an organic compound belonging to the class of imidazolidines. This compound is characterized by its unique structure, which includes two tert-butyl groups and two methyl groups attached to an imidazolidine ring. It is known for its stability and reactivity, making it a valuable compound in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DI-Tert-butyl-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of tert-butylamine with dimethyl carbonate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow synthesis techniques. This method allows for the efficient and consistent production of the compound, reducing the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

1,3-DI-Tert-butyl-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazolidines, which can be further utilized in different chemical processes .

Scientific Research Applications

1,3-DI-Tert-butyl-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,3-DI-Tert-butyl-5,5-dimethylimidazolidine-2,4-dione involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions, which can be utilized in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DI-Tert-butyl-5,5-dimethylimidazolidine-2,4-dione is unique due to its high stability and reactivity, which makes it suitable for a wide range of applications in different fields. Its structure allows for easy modification, making it a versatile compound for research and industrial purposes .

Properties

CAS No.

141312-47-2

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

1,3-ditert-butyl-5,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C13H24N2O2/c1-11(2,3)14-9(16)13(7,8)15(10(14)17)12(4,5)6/h1-8H3

InChI Key

OYGMPWOFFSERLL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1C(C)(C)C)C(C)(C)C)C

Origin of Product

United States

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